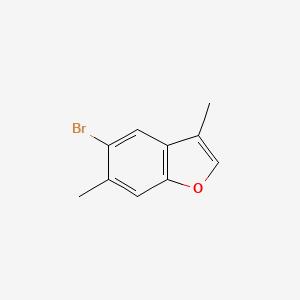![molecular formula C16H11FN4S B15211629 1-[(4-Fluorophenyl)methyl]-6-(thiophen-2-yl)-1H-imidazo[4,5-b]pyrazine CAS No. 827602-56-2](/img/structure/B15211629.png)
1-[(4-Fluorophenyl)methyl]-6-(thiophen-2-yl)-1H-imidazo[4,5-b]pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Fluorobenzyl)-6-(thiophen-2-yl)-1H-imidazo[4,5-b]pyrazine is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a fluorobenzyl group, a thiophene ring, and an imidazo[4,5-b]pyrazine core. The presence of these functional groups imparts distinct chemical and physical properties, making it a valuable subject for study in organic chemistry, medicinal chemistry, and material science.
準備方法
The synthesis of 1-(4-Fluorobenzyl)-6-(thiophen-2-yl)-1H-imidazo[4,5-b]pyrazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazo[4,5-b]pyrazine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via cross-coupling reactions, such as Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane as reagents.
Attachment of the 4-Fluorobenzyl Group: The final step involves the alkylation of the imidazo[4,5-b]pyrazine core with 4-fluorobenzyl halides under basic conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and automated synthesis platforms to scale up the production efficiently.
化学反応の分析
1-(4-Fluorobenzyl)-6-(thiophen-2-yl)-1H-imidazo[4,5-b]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using hydrogenation catalysts or metal hydrides can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where nucleophiles like amines or thiols replace the fluorine atom.
Coupling Reactions: The thiophene ring can participate in cross-coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and reducing agents like lithium aluminum hydride for reduction. Major products formed from these reactions depend on the specific reagents and conditions employed.
科学的研究の応用
1-(4-Fluorobenzyl)-6-(thiophen-2-yl)-1H-imidazo[4,5-b]pyrazine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials, particularly in the development of organic semiconductors and conductive polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate, particularly in the treatment of diseases where its unique structure can interact with specific molecular targets.
Industry: The compound’s properties make it suitable for use in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
作用機序
The mechanism by which 1-(4-Fluorobenzyl)-6-(thiophen-2-yl)-1H-imidazo[4,5-b]pyrazine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes, receptors, or nucleic acids, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of protein-protein interactions, and interference with DNA replication or transcription.
類似化合物との比較
1-(4-Fluorobenzyl)-6-(thiophen-2-yl)-1H-imidazo[4,5-b]pyrazine can be compared with other similar compounds, such as:
1-(4-Chlorobenzyl)-6-(thiophen-2-yl)-1H-imidazo[4,5-b]pyrazine: Similar structure but with a chlorine atom instead of fluorine, which may alter its reactivity and biological activity.
1-(4-Fluorobenzyl)-6-(furan-2-yl)-1H-imidazo[4,5-b]pyrazine:
1-(4-Fluorobenzyl)-6-(pyridin-2-yl)-1H-imidazo[4,5-b]pyrazine: Incorporation of a pyridine ring, which can influence its binding affinity to biological targets and its overall stability.
The uniqueness of 1-(4-Fluorobenzyl)-6-(thiophen-2-yl)-1H-imidazo[4,5-b]pyrazine lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
827602-56-2 |
|---|---|
分子式 |
C16H11FN4S |
分子量 |
310.4 g/mol |
IUPAC名 |
3-[(4-fluorophenyl)methyl]-5-thiophen-2-ylimidazo[4,5-b]pyrazine |
InChI |
InChI=1S/C16H11FN4S/c17-12-5-3-11(4-6-12)9-21-10-19-15-16(21)20-13(8-18-15)14-2-1-7-22-14/h1-8,10H,9H2 |
InChIキー |
KTNGGZUOYRVYGI-UHFFFAOYSA-N |
正規SMILES |
C1=CSC(=C1)C2=CN=C3C(=N2)N(C=N3)CC4=CC=C(C=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(Pyrrolidin-1-yl)phenyl]ethan-1-one](/img/structure/B15211546.png)
![4-[(4-Chlorophenyl)methyl]-5,6,7-trimethoxyisoquinoline](/img/structure/B15211557.png)
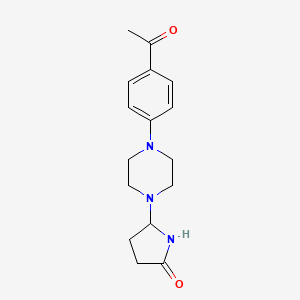
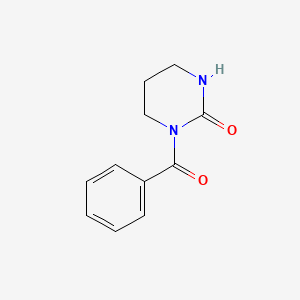
![Imidazo[1,2-a]pyrazin-8-amine, N-(4-methoxyphenyl)-3-phenyl-](/img/structure/B15211585.png)
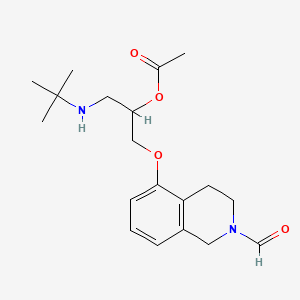
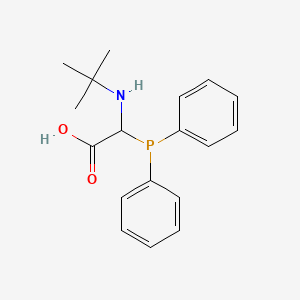
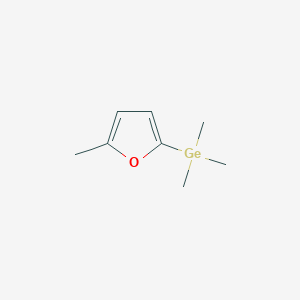

![2-[2,6-di(propan-2-yl)phenyl]-3,3,6,8-tetramethyl-2-azoniaspiro[4.5]deca-1,7-diene;chloride](/img/structure/B15211611.png)
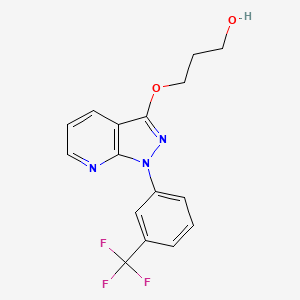
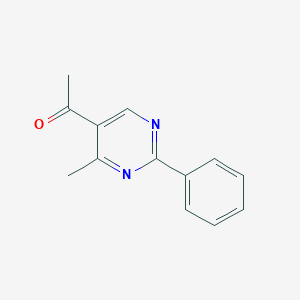
![(3z)-3-[(4-Chlorophenyl)imino]-2-benzofuran-1(3h)-one](/img/structure/B15211623.png)
